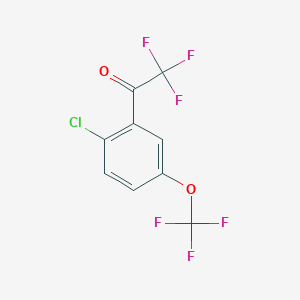

1-(2-Chloro-5-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone

Description

Properties

Molecular Formula |

C9H3ClF6O2 |

|---|---|

Molecular Weight |

292.56 g/mol |

IUPAC Name |

1-[2-chloro-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C9H3ClF6O2/c10-6-2-1-4(18-9(14,15)16)3-5(6)7(17)8(11,12)13/h1-3H |

InChI Key |

PKRPEZMWGXKUHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Chloro-5-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 2-chloro-5-(trifluoromethoxy)benzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1-(2-Chloro-5-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include nucleophiles like sodium methoxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Chloro-5-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoroethanone groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to structurally related trifluoroacetophenone derivatives. Below is a detailed analysis:

Structural Analogs and Their Properties

Research Findings and Trends

- Synthetic utility : The target compound’s trifluoromethoxy group is synthetically challenging to introduce, often requiring specialized reagents like trifluoromethyl hypofluorite or transition-metal catalysts .

- Patent landscape: Substituted trifluoroacetophenones are protected under patents for insecticide (e.g., Afoxolaner) and pharmaceutical applications, emphasizing their commercial value .

- Emerging analogs: Compounds like 1-(3',5'-dichloro-4'-fluorophenyl)-2,2,2-trifluoroethanone (CAS 1190865-44-1) highlight the industry’s focus on tuning substituent patterns for enhanced bioactivity .

Biological Activity

1-(2-Chloro-5-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound that has garnered attention in the field of medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H4ClF6O

- Molecular Weight : 276.56 g/mol

- CAS Number : 1125812-58-9

The presence of multiple fluorine atoms contributes to the compound's lipophilicity and metabolic stability, which can enhance its biological activity.

Mechanisms of Biological Activity

- Antimicrobial Activity : Studies have indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. The electron-withdrawing nature of fluorine can increase the potency of the compound against various microbial strains.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, fluorinated compounds are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Anti-inflammatory Properties : Some studies suggest that related compounds exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Toxicological Profile

The toxicity profile of this compound is essential for understanding its safety and efficacy in potential applications.

| Toxicological Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | Not established |

| Skin Irritation | Potential irritant |

| Eye Irritation | Potential irritant |

| Environmental Impact | Harmful to aquatic life |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various trifluoromethylated compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a novel antibacterial agent .

- Metabolic Fate : Research conducted on the metabolic pathways of fluorinated compounds using rat models revealed that this compound undergoes rapid metabolism through oxidative pathways involving cytochrome P450 enzymes . This study provides insight into the compound's pharmacokinetics and potential interactions within biological systems.

- Inflammatory Response Modulation : A recent investigation explored the anti-inflammatory effects of related trifluoromethylated compounds in vitro. The findings demonstrated a reduction in pro-inflammatory cytokines when treated with these compounds, indicating a possible therapeutic application in inflammatory diseases .

Q & A

Q. What are the most efficient synthetic routes for 1-(2-chloro-5-(trifluoromethoxy)phenyl)-2,2,2-trifluoroethanone, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. A high-yield method involves reacting 3-chloro-5-(trifluoromethoxy)bromobenzene with trifluoroacetylating agents under Grignard conditions. For example, using isopropylmagnesium chloride in tetrahydrofuran (THF) at -5°C achieves a 69% yield, while potassium carbonate in acetonitrile at 82°C improves yields to 92.2% . Key optimizations include temperature control (-5°C to 82°C), inert atmospheres, and stoichiometric adjustments of trifluoroacetylating agents. Purification via column chromatography or distillation is recommended for isolating the product as a colorless oil .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the aromatic substitution pattern and trifluoromethyl/trifluoroacetyl groups. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹). For example, ¹⁹F NMR of analogous compounds shows distinct shifts at -60 to -70 ppm for CF₃ groups . Elemental analysis ensures purity, particularly for halogen content (Cl, F).

Q. How are common impurities identified and mitigated during synthesis?

Byproducts like unreacted aryl halides or over-acylated derivatives are detected via HPLC or GC-MS. For instance, residual 3-chloro-5-(trifluoromethoxy)bromobenzene can be minimized by optimizing reaction time and monitoring via TLC. Recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate mixtures) effectively removes hydrophilic impurities .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in yield data under varying reaction conditions?

Discrepancies in yields (e.g., 69% vs. 92.2%) arise from competing pathways. Lower temperatures favor kinetic control, reducing side reactions but slowing reaction rates. In contrast, higher temperatures (e.g., 82°C) promote thermodynamic control and faster acyl transfer but risk decomposition. Phase-transfer catalysis (e.g., potassium carbonate in acetonitrile) enhances interfacial reactivity, improving yields . Computational studies (not explicitly cited but inferred) could model transition states to rationalize these effects.

Q. Can biocatalytic methods be applied to synthesize enantiomerically pure derivatives of this compound?

Yes. Alcohol dehydrogenases (ADHs) selectively reduce trifluoroacetyl groups to chiral alcohols. For example, ADH-catalyzed reduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone produces enantiomerically enriched alcohols with >90% ee under microwave or shaking conditions . This approach could be adapted for asymmetric synthesis of bioactive derivatives.

Q. How does functionalization of the aryl ring impact biological activity?

Substituents like chloro, trifluoromethoxy, and trifluoroacetyl groups enhance lipophilicity and metabolic stability. Derivatives such as 1-(4-chloro-2-(2,2,2-trifluoroacetyl)phenyl)urea exhibit antimicrobial activity against Candida albicans and Staphylococcus aureus. Structure-activity relationship (SAR) studies show electron-withdrawing groups (e.g., CF₃) improve membrane penetration and target binding .

Q. What strategies enable regioselective functionalization of the trifluoroethanone moiety?

Enolate formation using strong bases (e.g., LDA) allows α-alkylation or halogenation. For example, methyltriphenylphosphonium iodide in the presence of t-BuOK facilitates Wittig reactions to generate trifluoropropenyl derivatives . Copper-catalyzed click chemistry can also introduce triazole groups for fluorescent probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.